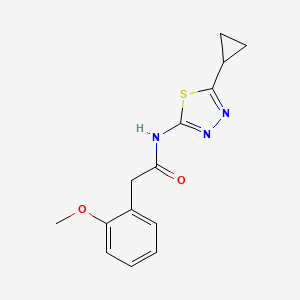
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide, also known as CTAP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CTAP is a synthetic compound that belongs to the class of thiadiazole derivatives. It has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anti-tumor effects.
Wirkmechanismus
The mechanism of action of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide is not fully understood. However, it has been suggested that N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide may act on the opioid system by binding to the mu-opioid receptor. This binding leads to the activation of the receptor, resulting in the inhibition of pain signals. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide may also act on the immune system by reducing the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models of pain and inflammation. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has also been found to inhibit the growth and proliferation of cancer cells. Additionally, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has been found to have a good safety profile, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has also been found to have a good safety profile, making it suitable for further research. However, there are some limitations to using N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide in lab experiments. Its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide.
Zukünftige Richtungen
There are several future directions for research on N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide. One area of research is to further elucidate its mechanism of action, which may lead to the development of more effective and targeted therapies. Another area of research is to investigate the potential of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide as a therapeutic agent for other conditions, such as neuropathic pain and autoimmune disorders. Additionally, further studies are needed to determine the optimal dosage and administration route for N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide. Overall, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide involves the reaction of 2-(2-methoxyphenyl)acetic acid with thiosemicarbazide in the presence of phosphorus oxychloride. The resulting product is then cyclized with cyclopropylcarbonyl chloride to yield N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide. The synthesis of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has been optimized to produce high yields and purity, making it a suitable candidate for further research.
Wissenschaftliche Forschungsanwendungen
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit analgesic effects in animal models of pain, including thermal and mechanical pain. N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Additionally, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide has been found to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-19-11-5-3-2-4-10(11)8-12(18)15-14-17-16-13(20-14)9-6-7-9/h2-5,9H,6-8H2,1H3,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKACNNWNPYLWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NC2=NN=C(S2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5142963.png)
![(4-fluoro-2-methoxybenzyl){[2-(4-morpholinyl)-3-pyridinyl]methyl}amine](/img/structure/B5142969.png)
![1-{[4-(1,3-dibenzyl-2-imidazolidinyl)phenoxy]acetyl}piperidine](/img/structure/B5142974.png)
![3-[(1-isopropyl-4-piperidinyl)oxy]-4-methoxy-N-[1-(1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B5142977.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis(6-hydroxy-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone)](/img/structure/B5142986.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-N-(4-chlorobenzyl)methanesulfonamide](/img/structure/B5142993.png)

![2-{2-[4-(2-thienylmethyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5143010.png)

![1-[3-(4-chlorophenoxy)benzyl]-3-methylpiperidine](/img/structure/B5143024.png)

![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)
![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)